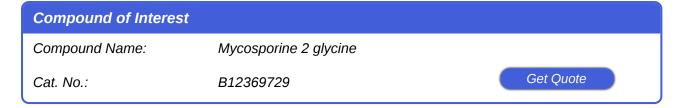


Mycosporine-2-glycine (M2G): A Technical Guide for Researchers

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An in-depth exploration of the chemical structure, properties, and biological activities of a promising UV-protective and antioxidant compound.

Mycosporine-2-glycine (M2G) is a mycosporine-like amino acid (MAA), a class of water-soluble, low molecular weight compounds produced by various organisms, particularly those exposed to high levels of ultraviolet (UV) radiation, such as cyanobacteria and marine algae.[1] [2] M2G has garnered significant interest within the scientific community for its potent UV-absorbing and antioxidant properties, positioning it as a compelling candidate for applications in pharmaceuticals and cosmetics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, experimental protocols, and relevant signaling pathways of M2G.

Chemical Structure and Physicochemical Properties

Mycosporine-2-glycine is characterized by a cyclohexenimine core conjugated with two glycine residues.[1][3] Its chemical structure was elucidated through various analytical techniques, including nuclear magnetic resonance (NMR) and mass spectrometry.[4]

Table 1: Physicochemical Properties of Mycosporine-2-glycine (M2G)



Property	Value	Source	
IUPAC Name	2-[[3-(carboxymethylimino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohexen-1-yl]amino]acetic acid	PubChem	
Molecular Formula	C12H18N2O7	PubChem	
Molecular Weight	302.28 g/mol	PubChem	
UV Absorption Maximum (λmax)	331 nm	[3][4]	
Molar Extinction Coefficient (ε)	MAAs exhibit high molar extinction coefficients, typically in the range of 28,100 to 50,000 M ⁻¹ cm ⁻¹ .	[3][5]	

Biological Properties and Activities

Mycosporine-2-glycine exhibits a range of biological activities, primarily centered around its photoprotective and antioxidant capabilities.

UV-Absorbing Properties

As a mycosporine-like amino acid, M2G strongly absorbs in the UV-A region of the electromagnetic spectrum, with an absorption maximum at 331 nm.[3][4] This property allows it to effectively dissipate harmful UV radiation as heat, thereby protecting the organism from photodamage.

Antioxidant Activity

M2G is a potent antioxidant, capable of scavenging free radicals and mitigating oxidative stress. Its antioxidant capacity has been quantified using various in vitro assays.

Table 2: Antioxidant Activity of Mycosporine-2-glycine (M2G)



Assay	IC₅₀ Value (μM)	Comparison	Source
DPPH Radical Scavenging	22	Lower than mycosporine-glycine (43 µM) and comparable to ascorbic acid (2.8 µM).	[5]
ABTS Radical Scavenging	40	Lower than porphyra- 334 (133 μM) and shinorine (94 μM).	[5]

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of M2G. It has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[6] This effect is attributed to its ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the nuclear factor-kappa B (NF-kB) signaling pathway.[7]

Experimental Protocols Extraction and Purification of Mycosporine-2-glycine

The following is a generalized protocol for the extraction and purification of M2G from cyanobacterial biomass, based on established methods.

- Biomass Harvesting: Cultured cyanobacterial cells (e.g., Aphanothece halophytica) are harvested by centrifugation.
- Extraction: The cell pellet is extracted with a suitable solvent, such as 20% aqueous methanol, to solubilize the water-soluble M2G.
- Purification: The crude extract is subjected to a series of chromatographic steps to isolate M2G. This typically involves:
 - Solid-Phase Extraction (SPE): To remove pigments and other non-polar compounds.



- Ion-Exchange Chromatography: To separate MAAs based on their charge.
- High-Performance Liquid Chromatography (HPLC): A final polishing step using a C18 column to obtain highly pure M2G.

Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

- A methanolic solution of DPPH is prepared.
- Various concentrations of purified M2G are added to the DPPH solution.
- The mixture is incubated in the dark at room temperature.
- The absorbance is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.[8]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

- The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.
- The ABTS++ solution is diluted with a buffer (e.g., phosphate buffer) to a specific absorbance.
- Different concentrations of M2G are added to the ABTS•+ solution.
- After a short incubation period, the absorbance is read at 734 nm. The reduction in absorbance corresponds to the scavenging of the ABTS radical.[9]

Signaling Pathways and Mechanisms of Action

Mycosporine-2-glycine exerts its biological effects through the modulation of key cellular signaling pathways.

Biosynthesis of Mycosporine-2-glycine



The biosynthesis of M2G, like other MAAs, originates from the shikimate or pentose phosphate pathway, leading to the formation of the 4-deoxygadusol (4-DG) core.[3] An ATP-grasp enzyme then attaches a glycine molecule to 4-DG, forming mycosporine-glycine. Subsequently, a nonribosomal peptide synthetase (NRPS) or a D-Ala-D-Ala ligase adds a second glycine molecule to mycosporine-glycine to yield M2G.[3]



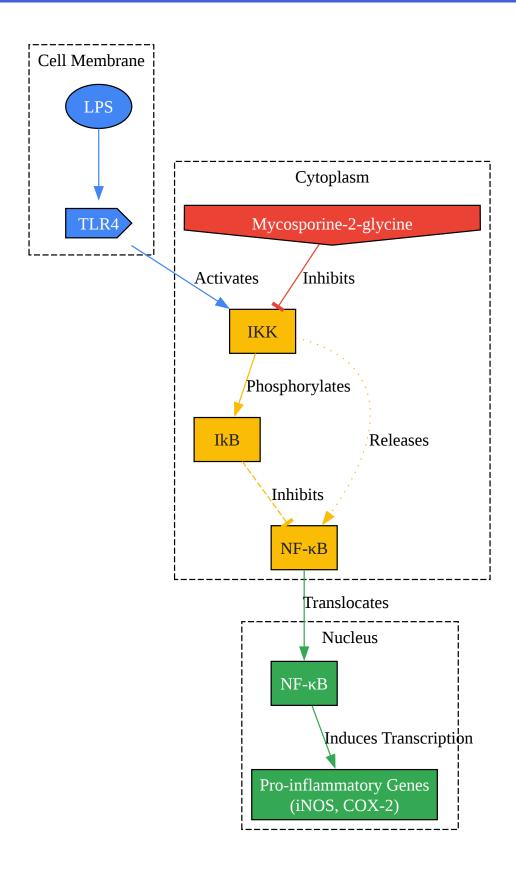
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Biosynthesis of Mycosporine-2-glycine.

Anti-inflammatory Signaling Pathway

M2G's anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes such as iNOS and COX-2. M2G has been shown to suppress this pathway, thereby reducing the production of inflammatory mediators.





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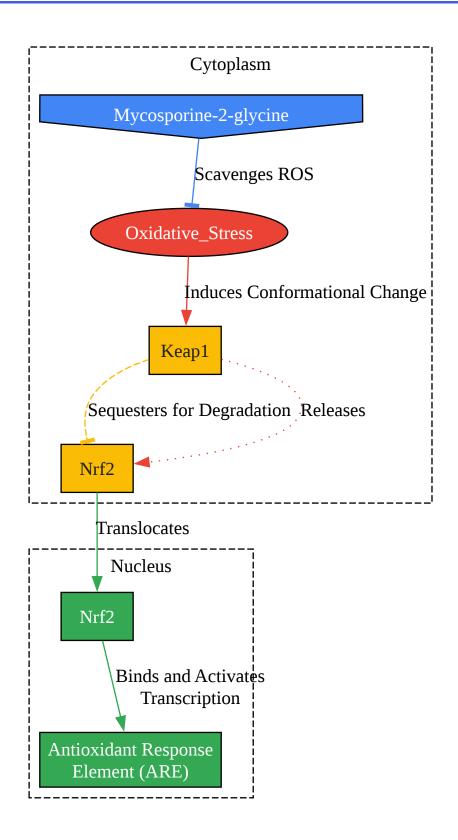
Anti-inflammatory action of M2G via NF-kB pathway inhibition.



Antioxidant Response Signaling Pathway

Under conditions of oxidative stress, the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) plays a crucial role in the cellular antioxidant response. Normally, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes, which encode for protective enzymes. While the direct interaction of M2G with this pathway is still under investigation, its antioxidant properties suggest it may contribute to the overall cellular redox balance, potentially influencing the Nrf2 pathway.





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Potential influence of M2G on the Nrf2-mediated antioxidant response.



Conclusion

Mycosporine-2-glycine stands out as a multifunctional natural product with significant potential for development in the pharmaceutical and cosmetic industries. Its robust UV-absorbing capabilities, coupled with its potent antioxidant and anti-inflammatory activities, make it a highly attractive molecule for further research and application. This technical guide provides a foundational understanding of M2G's chemical and biological characteristics, offering a valuable resource for scientists and drug development professionals exploring its therapeutic and protective applications. Further investigation into its precise mechanisms of action and in vivo efficacy will be crucial in fully realizing the potential of this remarkable compound.

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References

- 1. Mycosporine-Like Amino Acids (MAAs): Biology, Chemistry and Identification Features -PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distribution, biosynthetic regulation, and bioactivities of mycosporine-2-glycine, a rare UV-protective mycosporine-like amino acid [aimspress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. aimspress.com [aimspress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. mdpi.com [mdpi.com]
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